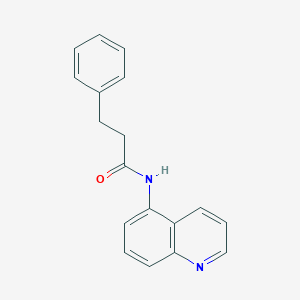

3-phenyl-N-(quinolin-5-yl)propanamide

Description

3-Phenyl-N-(quinolin-5-yl)propanamide is a propanamide derivative featuring a quinolin-5-yl aromatic system linked via an amide bond to a phenyl-substituted propane chain. This compound is of interest due to its structural similarity to bioactive molecules targeting receptors, enzymes, and microbial pathogens.

Properties

Molecular Formula |

C18H16N2O |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

3-phenyl-N-quinolin-5-ylpropanamide |

InChI |

InChI=1S/C18H16N2O/c21-18(12-11-14-6-2-1-3-7-14)20-17-10-4-9-16-15(17)8-5-13-19-16/h1-10,13H,11-12H2,(H,20,21) |

InChI Key |

DSMKVTZSLZMHSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(quinolin-5-yl)propanamide typically involves the reaction of quinoline derivatives with phenylpropanoic acid or its derivatives. One common method involves the use of a Mn/p-tosyl chloride/Na2CO3 system . Another approach includes the reaction of quinoline with phenylboronic acid in the presence of K3PO4 and 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(quinolin-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-phenyl-N-(quinolin-5-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit EGFR by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acids in the EGFR active site.

Comparison with Similar Compounds

Structural Analogs with Quinoline Substitutions

N-(Quinolin-3-yl)pentanamide Derivatives (10d, 10g)

- Structure: Features a pentanamide chain with a 4-arylpiperazin-1-yl group (e.g., 2-(trifluoromethoxy)phenyl or 2,3-dichlorophenyl substituents) attached to the quinolin-3-yl group .

- Key Differences :

- Chain Length : The pentanamide chain (5 carbons) vs. propanamide (3 carbons) may enhance flexibility and receptor binding.

- Substituents : Piperazine groups modulate pharmacokinetics; electron-withdrawing groups (e.g., -CF₃, -Cl) improve metabolic stability.

- Research Findings :

3-Phenyl-N-(quinolin-8-yl)propanamide (PC1 Precursor)

- Structure: Quinolin-8-yl substitution with a phenylpropanamide chain .

- Key Differences: Quinoline Position: The 8-position vs. 5-position alters electronic and steric interactions.

- Research Findings :

Propanamide Derivatives with Alternative Aromatic Systems

3-Phenyl-N-(p-tolyl)propanamide (Compound 30)

- Structure: Substitutes quinoline with a p-tolyl group .

- Research Findings: Synthesized via Rh-catalyzed coupling, highlighting divergent synthetic routes compared to quinoline analogs .

3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide (7904688)

- Structure : Incorporates a thiourea linkage instead of a direct amide bond .

- Key Differences :

- Functional Group : Thiourea enhances hydrogen-bonding capacity and metal coordination.

- Research Findings :

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | Key Substituents | Solubility Insights | Biological Activity |

|---|---|---|---|---|

| 3-Phenyl-N-(quinolin-5-yl)propanamide | ~316 | Quinolin-5-yl | Low (aromaticity) | Under investigation |

| N-(Quinolin-3-yl)pentanamide (10g) | ~457 | 2,3-Dichlorophenyl-piperazine | Moderate (polar piperazine) | CNS receptor modulation |

| 3-Phenyl-N-(p-tolyl)propanamide | ~253 | p-Tolyl | High (simpler aryl) | Catalytic synthesis model |

| 7904688 | ~343 | Thiourea, piperidinyl | Moderate | Anti-tubercular |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.